molecular formula C27H21NO4 B12220643 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide

Cat. No.: B12220643
M. Wt: 423.5 g/mol
InChI Key: ALGXQBGRAZZGNO-UHFFFAOYSA-N
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Description

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chromenone moiety fused with a benzofuran ring and a benzamide group. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Synthesis of Benzofuran Ring: The benzofuran ring can be formed by the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Coupling Reaction: The chromenone and benzofuran intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Amidation: The final step involves the amidation of the coupled product with 2-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or chromenones.

Scientific Research Applications

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and leading to antimicrobial effects.

    Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-benzamide
  • N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-chlorobenzamide

Uniqueness

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide group, which may enhance its biological activity and specificity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide

InChI

InChI=1S/C27H21NO4/c1-15-12-17(3)25-20(13-15)21(14-23(29)32-25)26-24(19-10-6-7-11-22(19)31-26)28-27(30)18-9-5-4-8-16(18)2/h4-14H,1-3H3,(H,28,30)

InChI Key

ALGXQBGRAZZGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C(C=C(C=C45)C)C

Origin of Product

United States

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